![molecular formula C13H17F3N6OS B2620574 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 923823-45-4](/img/structure/B2620574.png)
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic compound notable for its applications across various scientific and industrial fields. Its complex structure comprises a triazole ring, a trifluoromethyl group, and a sulfone linkage, among other functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically begins with the preparation of the triazole core. This is achieved through a cyclization reaction involving hydrazine derivatives and trifluoromethyl precursors under controlled conditions. The introduction of the sulfanyl group is carried out using thiol derivatives, followed by the incorporation of the cyanocyclohexyl group through nucleophilic substitution. The final step involves the acetamide formation by reacting with a suitable acylating agent.
Industrial production methods: : Industrial-scale production focuses on optimizing reaction yields and minimizing by-products. The process typically involves continuous flow reactors to maintain precise control over reaction parameters and to increase efficiency. Green chemistry principles are often employed to reduce environmental impact, such as solvent recycling and waste minimization strategies.
化学反应分析
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the triazole ring and other functional groups, leading to a variety of derivatives.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and cyanocyclohexyl groups.
Common reagents and conditions used in these reactions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, organometallic reagents for nucleophilic attacks.
Major products formed from these reactions: : The major products include various sulfoxide and sulfone derivatives, reduced triazole analogs, and substituted acetamide compounds
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology and Medicine: : Its biological activity is harnessed in drug development, particularly in designing molecules with specific interactions with enzymes and receptors. The trifluoromethyl and triazole groups enhance its binding affinity and stability, making it a valuable candidate in medicinal chemistry.
Industry: : The compound's unique chemical properties are exploited in developing advanced materials, such as polymers with specialized functions. Its stability and reactivity make it a crucial component in various industrial applications, including coatings and adhesives.
作用机制
The compound exerts its effects through several mechanisms, depending on the context of its application. In biological systems, it interacts with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The trifluoromethyl group enhances these interactions, leading to increased potency and selectivity. The triazole ring plays a crucial role in stabilizing the compound and facilitating its passage through biological membranes, improving its bioavailability.
相似化合物的比较
Similar compounds
2-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-ethylacetamide
Comparison: : Compared to its analogs, 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide offers distinct advantages in terms of stability and reactivity, primarily due to the presence of the trifluoromethyl group. This moiety enhances the compound's electronic properties, making it more resilient to metabolic breakdown and increasing its affinity for target molecules. Its versatility in chemical reactions and biological applications further distinguishes it from similar compounds, making it a valuable asset in both research and industry.
That covers a comprehensive overview of this compound, delving into its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Intriguing stuff!
属性
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N6OS/c1-21(12(8-17)5-3-2-4-6-12)9(23)7-24-11-20-19-10(22(11)18)13(14,15)16/h2-7,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXWRLAEZFLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=NN=C(N1N)C(F)(F)F)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B2620491.png)
![4-butoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2620493.png)
![6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one](/img/structure/B2620494.png)
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE](/img/structure/B2620495.png)
![(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2620496.png)
![Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate](/img/structure/B2620497.png)
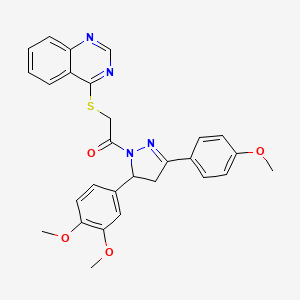
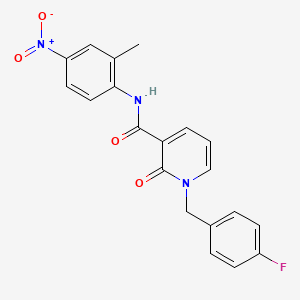
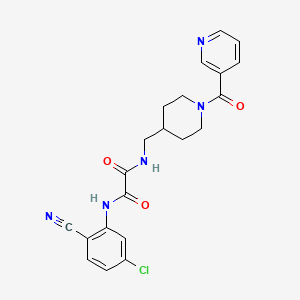
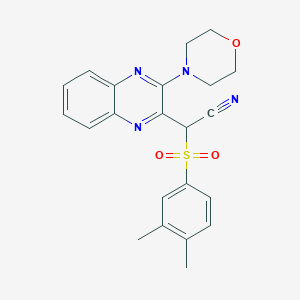
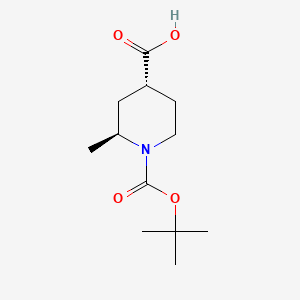
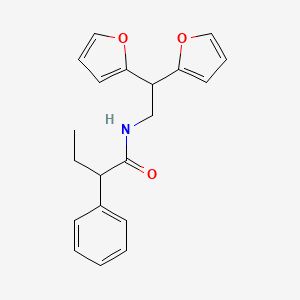
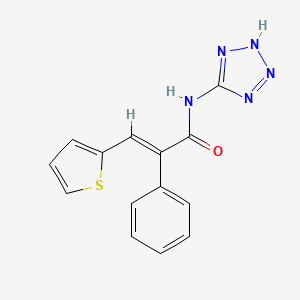
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2620514.png)
